molecular formula C10H11FOS B14058961 1-(5-Fluoro-2-(methylthio)phenyl)propan-1-one

1-(5-Fluoro-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14058961
M. Wt: 198.26 g/mol
InChI Key: QAJRQRGEWBAIPT-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS. It is characterized by the presence of a fluorine atom, a methylthio group, and a propanone moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 5-fluoro-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Fluoro-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom and methylthio group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoro-2-(methylthio)phenyl)propan-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

1-(5-fluoro-2-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H11FOS/c1-3-9(12)8-6-7(11)4-5-10(8)13-2/h4-6H,3H2,1-2H3

InChI Key

QAJRQRGEWBAIPT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)F)SC

Origin of Product

United States

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